Cas no 553630-09-4 (2-(2-Ethoxy-4-formyl-6-iodo-phenoxy)-N-p-tolyl-acetamide)

2-(2-Ethoxy-4-formyl-6-iodo-phenoxy)-N-p-tolyl-acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-Ethoxy-4-formyl-6-iodo-phenoxy)-N-p-tolyl-acetamide
- EN300-228113
- CS-0294127
- 2-(2-Ethoxy-4-formyl-6-iodophenoxy)-N-(p-tolyl)acetamide
- BBL041050
- 2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(4-methylphenyl)acetamide
- AKOS000303836
- STK353586
- 553630-09-4
- 2-(2-ETHOXY-4-FORMYL-6-IODOPHENOXY)-N~1~-(4-METHYLPHENYL)ACETAMIDE
-
- MDL: MFCD02257355
- Inchi: InChI=1S/C18H18INO4/c1-3-23-16-9-13(10-21)8-15(19)18(16)24-11-17(22)20-14-6-4-12(2)5-7-14/h4-10H,3,11H2,1-2H3,(H,20,22)
- InChI Key: PUXDCTHJHMWUQB-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 439.02806Da
- Monoisotopic Mass: 439.02806Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 7
- Complexity: 412
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 64.6Ų
2-(2-Ethoxy-4-formyl-6-iodo-phenoxy)-N-p-tolyl-acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-228113-2.5g |
553630-09-4 | 95% | 2.5g |
$1428.0 | 2024-06-20 | ||
abcr | AB498166-5 g |
2-(2-Ethoxy-4-formyl-6-iodophenoxy)-N-(4-methylphenyl)acetamide |
553630-09-4 | 5g |
€398.20 | 2022-03-23 | ||
abcr | AB498166-250 mg |
2-(2-Ethoxy-4-formyl-6-iodophenoxy)-N-(4-methylphenyl)acetamide |
553630-09-4 | 250MG |
€154.30 | 2022-03-23 | ||
Enamine | EN300-228113-10g |
553630-09-4 | 10g |
$3131.0 | 2023-09-15 | |||
Ambeed | A1073451-1g |
2-(2-Ethoxy-4-formyl-6-iodophenoxy)-n-(4-methylphenyl)acetamide |
553630-09-4 | 95% | 1g |
$212.0 | 2024-04-18 | |
Enamine | EN300-228113-5.0g |
553630-09-4 | 95% | 5.0g |
$2110.0 | 2024-06-20 | ||
Enamine | EN300-228113-0.1g |
553630-09-4 | 95% | 0.1g |
$640.0 | 2024-06-20 | ||
Enamine | EN300-228113-10.0g |
553630-09-4 | 95% | 10.0g |
$3131.0 | 2024-06-20 | ||
Enamine | EN300-228113-1g |
553630-09-4 | 1g |
$728.0 | 2023-09-15 | |||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1364797-250mg |
2-(2-Ethoxy-4-formyl-6-iodophenoxy)-N-(p-tolyl)acetamide |
553630-09-4 | 95% | 250mg |
¥4941.00 | 2024-05-09 |
2-(2-Ethoxy-4-formyl-6-iodo-phenoxy)-N-p-tolyl-acetamide Related Literature
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
Additional information on 2-(2-Ethoxy-4-formyl-6-iodo-phenoxy)-N-p-tolyl-acetamide
2-(2-Ethoxy-4-formyl-6-iodo-phenoxy)-N-p-tolyl-acetamide: A Comprehensive Overview
2-(2-Ethoxy-4-formyl-6-iodo-phenoxy)-N-p-tolyl-acetamide (CAS No. 553630-09-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.
The molecular structure of 2-(2-Ethoxy-4-formyl-6-iodo-phenoxy)-N-p-tolyl-acetamide is composed of a substituted acetamide moiety attached to a phenoxy group, which itself is further functionalized with an ethoxy, formyl, and iodo group. The presence of these functional groups imparts distinct chemical and biological properties to the molecule, making it a valuable candidate for further investigation.
Recent studies have highlighted the multifaceted biological activities of 2-(2-Ethoxy-4-formyl-6-iodo-phenoxy)-N-p-tolyl-acetamide. One notable area of research is its potential as an antioxidant agent. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Research has shown that 2-(2-Ethoxy-4-formyl-6-iodo-phenoxy)-N-p-tolyl-acetamide exhibits potent antioxidant activity by scavenging free radicals and modulating key signaling pathways involved in oxidative stress.
In addition to its antioxidant properties, 2-(2-Ethoxy-4-formyl-6-iodo-phenoxy)-N-p-tolyl-acetamide has been investigated for its anti-inflammatory effects. Inflammation is a complex biological response to harmful stimuli and plays a crucial role in the pathogenesis of many chronic diseases. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), thereby reducing inflammation and associated tissue damage.
The mechanism of action of 2-(2-Ethoxy-4-formyl-6-iodo-phenoxy)-N-p-tolyl-acetamide involves multiple pathways. One key mechanism is its ability to modulate nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses. By inhibiting NF-κB activation, this compound can effectively reduce the expression of pro-inflammatory genes and mitigate inflammatory responses.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-(2-Ethoxy-4-formyl-6-iodo-phenoxy)-N-p-tolyl-acetamide in various therapeutic settings. Preliminary results from phase I trials have shown that the compound is well-tolerated with no significant adverse effects observed at therapeutic doses. These findings are encouraging and pave the way for further clinical development.
In conclusion, 2-(2-Ethoxy-4-formyl-6-iodo-phenoxy)-N-p-tolyl-acetamide (CAS No. 553630-09-4) represents a promising candidate in the field of medicinal chemistry due to its potent antioxidant and anti-inflammatory properties. Ongoing research continues to uncover new applications and mechanisms of action, underscoring its potential as a therapeutic agent for a wide range of diseases. As more data becomes available from clinical trials, it is anticipated that this compound will play a significant role in advancing medical treatments and improving patient outcomes.
553630-09-4 (2-(2-Ethoxy-4-formyl-6-iodo-phenoxy)-N-p-tolyl-acetamide) Related Products
- 393572-00-4(N-5-(benzylsulfanyl)-1,3,4-thiadiazol-2-ylfuran-2-carboxamide)
- 1780719-17-6(1-(3,3-difluorobutyl)piperazine)
- 2229631-24-5(3-(4-bromo-2-hydroxyphenyl)-2,2-difluoropropanoic acid)
- 893984-58-2(2,5-difluoro-N-(4-{2H,3H-imidazo2,1-b1,3thiazol-6-yl}phenyl)benzene-1-sulfonamide)
- 2229367-74-0(tert-butyl N-2-(2,6-dimethoxy-4-methylphenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 1020489-55-7((2Z)-N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}but-2-enamide)
- 2411275-92-6(2-Chloro-N-(furan-3-ylmethyl)-N-[4-(oxolan-3-yl)phenyl]acetamide)
- 1935947-85-5(7,7-dimethyl-2,5-diazabicyclo2.2.1heptane)
- 923241-45-6(2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[2-(2-thienyl)ethyl]acetamide)
- 338778-37-3(Methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno2,3-bpyridine-3-carboxylate)
